2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid (CAS: 1396968-55-0) is a synthetic amino acid derivative featuring a 1,2-benzisothiazole-1,1-dioxide (saccharin-like) core substituted at the 3-position with an amino group linked to a branched 3-methylbutanoic acid chain. Its purity (95%) and availability as a research reagent suggest utility in structure-activity relationship (SAR) studies, particularly in probing the effects of steric and electronic modifications on biological activity .
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-7(2)10(12(15)16)13-11-8-5-3-4-6-9(8)19(17,18)14-11/h3-7,10H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZLNKSTEANLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Benzisothiazole-1,1-Dioxide Intermediate
The benzisothiazole-1,1-dioxide scaffold is a critical precursor for this compound. Its synthesis typically begins with the oxidation of 1,2-benzisothiazole derivatives. For example, 1,2-benzisothiazol-3-amine is treated with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or meta-chloroperoxybenzoic acid (mCPBA) in acetic acid at 60–80°C to yield the sulfone derivative. This step ensures complete oxidation of the sulfur atom to the sulfone state, which is essential for subsequent reactivity.
Key Reaction Conditions :
- Solvent : Acetic acid or dichloromethane (DCM)
- Oxidizing Agent : 30% $$ \text{H}2\text{O}2 $$ (2.5 equiv.) or mCPBA (1.2 equiv.)
- Temperature : 60–80°C for 6–8 hours
- Yield : 75–85% after recrystallization from ethanol.
The introduction of the amino group at the 3-position of the benzisothiazole ring is achieved via nucleophilic substitution. In a representative procedure, 1,2-benzisothiazol-3-yl chloride-1,1-dioxide is reacted with 3-methylbutanoic acid derivatives under basic conditions. For instance, coupling with 2-amino-3-methylbutanoic acid (valine derivative) in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) and dimethylformamide (DMF) at 25°C facilitates the formation of the target amide bond.
Mechanistic Insights :
- The chloride leaving group is displaced by the amine nucleophile, forming a stable sulfonamide linkage.
- Steric hindrance from the 3-methylbutanoic acid branch necessitates prolonged reaction times (12–16 hours) for complete conversion.
Carboxylate Functionalization Strategies
The carboxylic acid group in 3-methylbutanoic acid is often protected during synthesis to prevent undesired side reactions. A common approach involves:
- Protection : Treating 3-methylbutanoic acid with tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF) to form the tert-butyl ester.
- Coupling : Reacting the protected acid with the benzisothiazol-3-amine derivative using carbodiimide reagents (e.g., EDCl or DCC) and hydroxybenzotriazole (HOBt).
- Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) in DCM to regenerate the carboxylic acid.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | $$ \text{Boc}_2\text{O} $$, DMAP, THF | 92 |
| Coupling | EDCl, HOBt, DMF, 24°C | 78 |
| Deprotection | TFA:DCM (1:1), 2 hours | 95 |
Alternative Pathways via Reductive Amination
An alternative route employs reductive amination to couple 1,2-benzisothiazole-1,1-dione-3-carbaldehyde with 3-methylbutanoic acid hydrazide. Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at pH 4–5 (adjusted with acetic acid) facilitates imine formation and subsequent reduction. This method bypasses the need for pre-functionalized amines but requires stringent pH control to avoid over-reduction.
Critical Parameters :
- pH : 4.5–5.0 (maintained via buffer solutions)
- Temperature : 0–5°C to minimize side reactions
- Workup : Extraction with ethyl acetate and silica gel chromatography
Purification and Analytical Characterization
Final purification is achieved via recrystallization from ethanol-water mixtures or preparative HPLC using a C18 column and acetonitrile-water mobile phase. Analytical data for the purified compound include:
Spectroscopic Data :
- $$ ^1\text{H} $$ NMR (DMSO-d₆) : δ 1.12 (d, 3H, CH(CH₃)), 2.45 (m, 1H, CH(CH₃)), 3.82 (s, 2H, CH₂SO₂), 7.65–8.10 (m, 4H, aromatic).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 3250 cm⁻¹ (N-H).
- MS (ESI+) : m/z 283.1 [M+H]⁺.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer during the oxidation and amination steps. Key metrics include:
- Throughput : 50–100 kg/day using tubular reactors with in-line IR monitoring.
- Solvent Recovery : >90% via distillation under reduced pressure.
- Regulatory Compliance : Meets ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm).
Challenges and Mitigation Strategies
Byproduct Formation :
Low Coupling Efficiency :
- Issue : Steric hindrance from the 3-methyl group reduces amination rates.
- Solution : Use of microwave-assisted synthesis at 80°C for 30 minutes.
Chemical Reactions Analysis
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial properties. A study demonstrated that related compounds can inhibit human mast cell tryptase, an enzyme involved in allergic reactions and inflammation. For instance, a derivative with a similar structure showed an IC50 value of 0.85 µM against this enzyme, suggesting potential therapeutic applications in treating allergic conditions and inflammatory diseases .
Anticancer Properties
Benzisothiazole derivatives have also been investigated for their anticancer activities. Compounds that incorporate the benzisothiazole scaffold have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Proteomics Research
The compound is utilized in proteomics as a biochemical tool to modify proteins or peptides. Its ability to interact with various amino acids makes it suitable for studying protein structure and function. The incorporation of this compound into peptide sequences can help elucidate the roles of specific residues in protein interactions and stability .
Enzyme Inhibition Studies
Due to its structural characteristics, this compound serves as a lead structure for developing enzyme inhibitors. Its derivatives have been synthesized and tested for their ability to inhibit specific enzymes related to metabolic pathways, showing potential for drug development targeting metabolic disorders.
Biocides and Preservatives
Benzisothiazole derivatives are widely used as biocides in industrial applications due to their bacteriostatic and fungistatic properties. They are effective in preventing microbial growth in various products, including cosmetics and industrial materials . The compound's efficacy as a preservative makes it valuable in formulations requiring long shelf life.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several benzisothiazole derivatives, compounds were tested against common pathogens such as E. coli and S. aureus. The results indicated that modifications to the side chains significantly enhanced antimicrobial activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Cancer Cell Line Studies
A series of benzisothiazole derivatives were screened against various cancer cell lines (e.g., MCF-7 breast cancer cells). One derivative exhibited potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a novel anticancer agent .
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, while the amino acid side chain can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 1,2-benzisothiazole-1,1-dioxide core but differ in substituents and functional groups, leading to variations in physicochemical and biochemical properties:
Key Comparative Insights
Chain Length and Branching: The target compound’s branched 3-methylbutanoic acid chain provides greater steric hindrance compared to the linear butanoic acid analog (CAS: 71054-78-9). This may influence binding to hydrophobic enzyme pockets or reduce metabolic degradation .
Functional Group Effects: The phenolic hydroxyl group in 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-phenol (CAS: 326903-77-9) offers additional hydrogen-bonding sites, which could improve target affinity but may reduce stability under acidic conditions . The ketone-containing analog (CAS: 52188-11-1) introduces a polar carbonyl group, favoring interactions with serine or threonine residues in enzymatic active sites .
The target compound (MW: 333.36) and butanoic acid analog (MW: 268.29) align better with Lipinski’s rules, predicting favorable drug-likeness .
Research and Application Considerations
- Solubility vs. Permeability: Carboxylic acid derivatives (e.g., target compound, CAS: 71054-78-9) balance aqueous solubility and moderate lipophilicity, whereas esterified or phenolic derivatives prioritize membrane permeability .
- Synthetic Utility: The presence of N,O-bidentate directing groups (e.g., in phenolic derivatives) suggests utility in metal-catalyzed C–H functionalization reactions, a key strategy in medicinal chemistry .
Biological Activity
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid, also referred to by its CAS number 869651-68-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Research indicates that derivatives of benzisothiazole compounds exhibit significant inhibitory effects on various enzymes. The compound has been shown to inhibit human mast cell tryptase with an IC50 value of approximately 0.85 µM, which indicates moderate potency against this target . Further modifications to the compound have resulted in even more potent inhibitors, with IC50 values as low as 0.064 µM for certain derivatives .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Human mast cell tryptase | 0.85 | Enzyme inhibition |
| Derivative 7d | 0.10 | Enhanced potency |
| Derivative 7n | 0.064 | Most potent inhibitor identified |
These compounds demonstrate time-dependent inhibition characteristics and exhibit selectivity for tryptase over other proteases such as elastase and trypsin .
Case Studies and Research Findings
Several studies have explored the pharmacological effects and therapeutic potential of this compound:
- Inflammation Model : In a delayed-type hypersensitivity (DTH) mouse model, a solution of derivative 7d demonstrated a significant reduction in edema by 69% compared to control animals, indicating its potential application in treating inflammatory conditions .
- Selectivity Studies : The selectivity profile of these compounds shows that they are substantially weaker inhibitors against other enzymes such as thrombin and plasmin, with IC50 values greater than 33 µM . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Synthesis and Derivatives : A library of related compounds has been synthesized, leading to the discovery of various derivatives with differing potencies and selectivities. The synthesis process often involves modifying the side chains to enhance biological activity .
Safety and Toxicology
According to safety data sheets, compounds related to benzisothiazoles generally do not classify as germ cell mutagens or carcinogens . However, specific toxicological data on this compound remains limited and warrants further investigation.
Q & A
Q. What are the established synthetic routes for 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid, and which characterization techniques are critical for verifying its structural integrity?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclocondensation : Formation of the benzisothiazolone core via condensation of o-aminothiophenol derivatives with carbonyl sources under acidic conditions.
Amidation : Introduction of the amino-methylbutanoic acid moiety using coupling agents like EDC/HOBt.
Sulfonation : Oxidation of the thiazole sulfur to the sulfone group using agents like m-CPBA or H₂O₂.
Critical characterization techniques include:
- X-ray crystallography for unambiguous confirmation of molecular geometry .
- NMR spectroscopy (¹H, ¹³C) to validate proton environments and carbon frameworks.
- FT-IR to confirm functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹).
Q. How can researchers design initial experiments to explore the physicochemical properties of this compound, considering variables like solvent selection and reaction stoichiometry?
- Methodological Answer : A factorial design of experiments (DoE) is recommended to systematically evaluate variables:
- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and molar ratios (1:1 to 1:2).
- Response Metrics : Yield, purity (HPLC), and solubility.
Use ANOVA to identify significant factors. For example, highlights DoE’s role in minimizing experiments while capturing interactions between parameters like solvent and temperature .
Q. What theoretical frameworks guide the investigation of structure-activity relationships for benzisothiazolone derivatives like this compound?
- Methodological Answer : Theoretical frameworks include:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular docking : Screen potential bioactivity by simulating interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
These frameworks align with ’s emphasis on integrating theory to formulate testable hypotheses about bioactivity .
Advanced Research Questions
Q. What advanced statistical approaches (e.g., response surface methodology) are recommended for optimizing the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer : Response Surface Methodology (RSM) with a central composite design is ideal for non-linear optimization. Key steps:
Q. How should researchers address contradictions between computational predictions of reactivity and experimental results observed during synthesis?
- Methodological Answer : Apply triangulation by:
Revisiting computational parameters : Adjust solvation models (e.g., COSMO-RS) or basis sets in DFT calculations .
Experimental validation : Use in-situ FT-IR to monitor intermediate formation.
Sensitivity analysis : Identify which parameters (e.g., transition state barriers) most affect discrepancies.
emphasizes AI-driven tools (e.g., COMSOL Multiphysics) to refine simulations against empirical data .
Q. What methodologies enable the resolution of conflicting bioactivity data across different assay systems for this compound?
- Methodological Answer : To resolve discrepancies:
- Dose-response standardization : Normalize activity metrics (e.g., IC₅₀) across assays using positive controls (e.g., ciprofloxacin for antibacterial tests) .
- Meta-analysis : Pool data from multiple studies (minimum n=3 replicates) and apply mixed-effects models to account for inter-assay variability.
’s interdisciplinary approach to methodological conflicts suggests cross-validation via orthogonal assays (e.g., MIC testing vs. time-kill curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
